3-(Furan-2-yl)but-2-enoic acid
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Overview
Description
3-(Furan-2-yl)but-2-enoic acid is an organic compound that belongs to the class of furan derivatives It features a furan ring attached to a butenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)but-2-enoic acid typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of furan-2-carbaldehyde with acetone in the presence of a base such as sodium hydroxide. This reaction forms 3-(Furan-2-yl)but-2-en-1-ol.
Oxidation: The resulting alcohol is then oxidized to the corresponding acid using an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 3-(Furan-2-yl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bond in the butenoic acid chain can be reduced to form 3-(Furan-2-yl)butanoic acid.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: 3-(Furan-2-yl)butanoic acid.
Substitution Products: Halogenated or nitrated furan derivatives.
Scientific Research Applications
3-(Furan-2-yl)but-2-enoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing various bioactive molecules with potential therapeutic properties.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and metabolic pathways involving furan derivatives.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The butenoic acid chain can undergo various transformations, affecting the overall biological activity of the compound.
Comparison with Similar Compounds
- Furan-2-carboxylic acid
- 3-(Furan-2-yl)propanoic acid
- 2-Furylacetic acid
Comparison: 3-(Furan-2-yl)but-2-enoic acid is unique due to its extended conjugation system, which imparts distinct electronic properties compared to its analogs. This extended conjugation can enhance its reactivity and binding interactions, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-6(5-8(9)10)7-3-2-4-11-7/h2-5H,1H3,(H,9,10)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSGIAZISDWKNV-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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